molecular formula C4H3BrFN3 B6217952 5-bromo-6-fluoropyrazin-2-amine CAS No. 2763759-29-9

5-bromo-6-fluoropyrazin-2-amine

Cat. No. B6217952
CAS RN: 2763759-29-9
M. Wt: 192
InChI Key:
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Description

5-Bromo-6-fluoropyrazin-2-amine, also known as 5-bromo-6-fluoro-2-pyrazinecarboxamide, is a heterocyclic organic compound that is used in scientific research and laboratory experiments. It is a white powder that can be synthesized from a variety of starting materials and its synthesis is relatively simple. It has a variety of applications in scientific research, as well as some biochemical and physiological effects.

Scientific Research Applications

5-Bromo-6-fluoropyrazin-2-amine has a variety of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including aminopyrazines, pyrazinones, and pyrazinamides. It is also used as a building block for the synthesis of more complex organic compounds. In addition, it has been used in the synthesis of a variety of pharmaceuticals, including anti-cancer agents, anti-inflammatory agents, and antifungal agents.

Mechanism of Action

5-Bromo-6-fluoropyrazin-2-amine is believed to act as an inhibitor of enzymes involved in the synthesis of proteins. Specifically, it is thought to inhibit the enzyme cytochrome P450, which is involved in the synthesis of proteins. In addition, it is believed to inhibit the enzyme epoxide hydrolase, which is involved in the metabolism of certain drugs.
Biochemical and Physiological Effects
5-Bromo-6-fluoropyrazin-2-amine has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. In addition, it has been shown to have anti-inflammatory and anti-cancer activities in animal models.

Advantages and Limitations for Lab Experiments

5-Bromo-6-fluoropyrazin-2-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize from a variety of starting materials. In addition, it is relatively stable and can be stored for long periods of time. One limitation is that it can be toxic if not handled properly, and it should be handled with care. In addition, it can be difficult to measure accurately, so it should be handled with precision.

Future Directions

There are a variety of potential future directions for 5-bromo-6-fluoropyrazin-2-amineuoropyrazin-2-amine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. In addition, its potential as an inhibitor of enzymes involved in the synthesis of proteins could be further explored. Finally, its potential as a building block for the synthesis of more complex organic compounds could be explored further.

Synthesis Methods

5-Bromo-6-fluoropyrazin-2-amine can be synthesized from a variety of starting materials. One method of synthesis involves the reaction of 5-bromo-6-fluoropyrazin-2-amineuoro-2-pyridinecarboxylic acid with ammonia in the presence of sodium hydroxide. This reaction produces an intermediate amide which can then be reacted with sodium nitrite to produce 5-bromo-6-fluoropyrazin-2-amineuoropyrazin-2-amine. Another method of synthesis involves the reaction of 5-bromo-6-fluoropyrazin-2-amineuoropyrazin-2-ol with ammonia in the presence of sodium hydroxide. This reaction produces an intermediate amide which can then be reacted with sodium nitrite to produce 5-bromo-6-fluoropyrazin-2-amineuoropyrazin-2-amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-6-fluoropyrazin-2-amine involves the introduction of a bromine and a fluorine atom onto a pyrazine ring. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-aminopyrazine", "bromine", "potassium fluoride", "acetic acid", "sodium nitrite", "sulfuric acid", "hydrogen peroxide", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Nitration of 2-aminopyrazine with nitrous acid to form 2-nitropyrazine", "Step 2: Reduction of 2-nitropyrazine with hydrogen peroxide and sodium hydroxide to form 2-aminopyrazine", "Step 3: Bromination of 2-aminopyrazine with bromine and acetic acid to form 5-bromo-2-aminopyrazine", "Step 4: Fluorination of 5-bromo-2-aminopyrazine with potassium fluoride and sulfuric acid to form 5-bromo-6-fluoropyrazine-2-amine" ] }

CAS RN

2763759-29-9

Molecular Formula

C4H3BrFN3

Molecular Weight

192

Purity

95

Origin of Product

United States

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